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Compound of Interest

Compound Name: Binapacryl

Cat. No.: B1667083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Binapacryl is an obsolete dinitrophenol acaricide and fungicide. Its toxicity is primarily

attributed to its rapid hydrolysis to dinoseb, a potent uncoupler of oxidative phosphorylation.

This guide provides a comprehensive overview of the toxicological profile of Binapacryl,
detailing its mechanism of action, toxicokinetics, and adverse health effects observed in animal

studies and human exposures. The information is presented with a focus on quantitative data,

experimental methodologies, and the underlying biochemical pathways. While many of the

original studies on Binapacryl were conducted several decades ago and may not fully align

with current regulatory testing standards, this guide synthesizes the available historical data

and contextualizes it with modern toxicological principles and OECD guidelines.
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Property Value

Chemical Name
2-sec-butyl-4,6-dinitrophenyl 3-methyl-2-

butenoate

CAS Number 485-31-4[1]

Molecular Formula C15H18N2O6[1]

Molecular Weight 322.31 g/mol [1]

Appearance Colorless to yellowish crystalline solid

Solubility
Insoluble in water; soluble in most organic

solvents

Vapor Pressure 1 x 10-4 mmHg at 60°C

Mechanism of Action
The primary mechanism of toxicity of Binapacryl is not due to the parent compound itself, but

rather its principal metabolite, dinoseb (2-sec-butyl-4,6-dinitrophenol).[2] Dinoseb is a well-

known uncoupler of oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation
Dinoseb disrupts the process of ATP synthesis in the mitochondria. It achieves this by shuttling

protons across the inner mitochondrial membrane, dissipating the proton gradient that is

essential for the functioning of ATP synthase. This leads to a cascade of cellular events:

Increased Oxygen Consumption: The electron transport chain works at an accelerated rate

in an attempt to re-establish the proton gradient, leading to a significant increase in oxygen

consumption.

Hyperthermia: The energy that would normally be used for ATP synthesis is released as

heat, causing a rise in body temperature.

ATP Depletion: The inability to produce sufficient ATP leads to cellular energy depletion,

affecting numerous vital cellular processes.
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Caption: Uncoupling of oxidative phosphorylation by dinoseb.

Potential Secondary Mechanisms
Some research on dinoseb suggests potential secondary mechanisms of toxicity that may

contribute to its overall adverse effects, although these are less well-characterized than its

uncoupling activity. These may include the activation of caspases, which are key enzymes in

the apoptotic pathway (programmed cell death), and an increase in alpha-synuclein levels, a

protein implicated in neurodegenerative diseases. Further research is needed to fully elucidate

the role of these pathways in dinoseb- and, by extension, Binapacryl-induced toxicity.

Toxicokinetics
Absorption
Binapacryl is readily absorbed following oral and dermal exposure. Studies in rats have shown

that after oral administration, Binapacryl is rapidly hydrolyzed to dinoseb in the gastrointestinal

tract before absorption.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1667083?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667083?utm_src=pdf-body
https://www.benchchem.com/product/b1667083?utm_src=pdf-body
https://www.benchchem.com/product/b1667083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Distribution
Once absorbed, dinoseb is distributed throughout the body. Animal studies have detected

dinoseb in various tissues, including the liver, kidneys, and brain.

Metabolism
The primary metabolic pathway for Binapacryl is hydrolysis to dinoseb and 3-methyl-2-

butenoic acid. This conversion is rapid and is considered a metabolic activation step, as

dinoseb is significantly more toxic than the parent compound. Further metabolism of dinoseb

can occur through the reduction of one of the nitro groups to an amino group and through

oxidation of the sec-butyl side chain.
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Caption: Metabolic pathway of Binapacryl.

Excretion
Metabolites of Binapacryl are primarily excreted in the urine.

Health Effects
The health effects of Binapacryl are largely attributable to the systemic toxicity of its

metabolite, dinoseb.

Acute Toxicity
Acute exposure to Binapacryl can lead to a rapid onset of symptoms related to the uncoupling

of oxidative phosphorylation.
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Symptoms of Acute Poisoning:

Fever and excessive sweating

Headache, dizziness, and malaise

Nausea, vomiting, and abdominal pain

Tachycardia (rapid heart rate) and tachypnea (rapid breathing)

In severe cases, convulsions, coma, and death can occur.

Quantitative Data on Acute Toxicity:

Species Route LD50 (mg/kg bw)

Rat (male) Oral 421

Mouse (male) Oral 1,600

Rabbit Dermal 750-810

Guinea Pig Dermal 100-200

Experimental Protocols for Acute Toxicity Studies (General Overview based on OECD

Guidelines):

OECD 401 (Acute Oral Toxicity - historical): This guideline has been deleted and replaced. It

involved administering the test substance in graduated doses to several groups of animals

(usually rats), with one dose per group. Observations for signs of toxicity and mortality were

made over a 14-day period.

OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method uses a stepwise

procedure with a few animals of a single sex per step. Dosing is started at a level expected

to produce some signs of toxicity without causing mortality. Depending on the outcome, the

dose for the next step is adjusted up or down. This method avoids using lethality as an

endpoint.[3][4][5][6][7][8]
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OECD 402 (Acute Dermal Toxicity): The test substance is applied to a shaved area of the

skin (usually of rats or rabbits) for 24 hours. Animals are then observed for 14 days for signs

of toxicity and mortality.[2][9][10][11][12]

Subchronic and Chronic Toxicity
Repeated exposure to lower doses of Binapacryl can lead to a range of adverse health

effects.

Key Findings from Animal Studies:

Dogs (2-year study): In a 2-year study, Beagle dogs were administered Binapacryl orally in

capsules. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 0.25

mg/kg bw/day. At higher doses, effects such as weight loss and, at very high doses, paralysis

of the hind limbs were observed.

Rats (90-day and 2-year studies): Long-term feeding studies in rats have shown effects on

body weight gain and, at higher concentrations, pathological changes in the liver and

kidneys.

Experimental Protocols for Subchronic and Chronic Toxicity Studies (General Overview based

on OECD Guidelines):

OECD 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents): The test substance is

administered daily to groups of rodents (usually rats) for 90 days. A control group and at

least three dose levels are used. Endpoints evaluated include clinical observations, body

weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross necropsy,

and histopathology of major organs.[13][14][15][16][17]

OECD 452 (Chronic Toxicity Studies): These studies are similar in design to the 90-day

studies but extend for a longer duration, typically 12 months in rodents. They are designed to

identify cumulative toxicity and long-term target organ effects.[1][18][19][20]

Reproductive and Developmental Toxicity
Binapacryl has been shown to have adverse effects on reproduction and development in

animal studies.
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Key Findings from Animal Studies:

Rats (3-generation study): A three-generation reproduction study in rats fed diets containing

Binapacryl showed no adverse effects on mating, fertility, or parturition at the doses tested.

However, the validity of this older study has been questioned.

Rabbits (Teratogenicity study): In a developmental toxicity study, pregnant rabbits were

administered Binapacryl by gavage during gestation. No teratogenic effects were observed

at doses that were not maternally toxic. The NOAEL for embryotoxicity/teratogenicity was 5.0

mg/kg bw/day.

Experimental Protocols for Reproductive and Developmental Toxicity Studies (General

Overview based on OECD Guidelines):

OECD 414 (Prenatal Developmental Toxicity Study): Pregnant animals (usually rats or

rabbits) are dosed with the test substance during the period of organogenesis. Dams are

euthanized just before parturition, and the fetuses are examined for external, visceral, and

skeletal abnormalities.[21][22][23][24][25]

OECD 415 (One-Generation Reproduction Toxicity Study): Male and female animals are

exposed to the test substance before mating, during mating, and for females, throughout

gestation and lactation. The offspring are also observed for any adverse effects.[26][27][28]

[29]

OECD 416 (Two-Generation Reproduction Toxicity Study): This study is an extension of the

one-generation study, where the offspring of the first generation (F1) are selected to become

the parents of the second generation (F2). This allows for the assessment of reproductive

effects over multiple generations.[30][31][32][33]
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Caption: General toxicological testing workflow for a pesticide.

Genotoxicity and Carcinogenicity
Genotoxicity: Binapacryl has been tested in a number of in vitro mutagenicity assays. In the

Ames test, using various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537),

Binapacryl did not show a mutagenic effect, with or without metabolic activation.

Experimental Protocol for the Ames Test (General Overview based on OECD 471): The

bacterial reverse mutation assay (Ames test) evaluates the ability of a chemical to induce

reverse mutations at a selected locus in several strains of Salmonella typhimurium and

Escherichia coli.[34][35][36][37][38] The tester strains have a mutation that renders them

unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay

determines if the test substance can cause a mutation that restores the ability of the bacteria to

synthesize the amino acid, allowing them to grow on a minimal medium. The test is conducted

with and without a metabolic activation system (S9 fraction from rat liver) to assess the

mutagenicity of both the parent compound and its metabolites.

Carcinogenicity: There is insufficient data to definitively assess the carcinogenic potential of

Binapacryl.
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Human Health Effects
Data on the health effects of Binapacryl in humans are limited and primarily come from case

reports of acute poisonings. The symptoms observed are consistent with those seen in animal

studies and are characteristic of dinitrophenol poisoning. Due to its ban in many countries,

occupational exposure is now rare.

Conclusion
Binapacryl is a toxic compound primarily due to its rapid conversion to dinoseb, a potent

uncoupler of oxidative phosphorylation. This mechanism leads to a range of acute and chronic

health effects, including hyperthermia, cellular energy depletion, and target organ toxicity. While

Binapacryl itself does not appear to be genotoxic, the overall toxicity profile of its active

metabolite warrants its classification as a hazardous substance. The data presented in this

guide, compiled from historical studies and contextualized with modern toxicological testing

guidelines, provide a comprehensive overview for researchers and professionals in the field of

drug development and chemical safety assessment. It is important to note the limitations of the

older studies and to interpret their findings within the framework of current scientific knowledge

and regulatory standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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